5-Azoniaspiro[4.5]decane;chloride is a unique chemical compound characterized by its spirocyclic structure, which consists of two interconnected rings sharing a single atom. This compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom. Its molecular formula is , with a molecular weight of approximately 254.76 g/mol. The compound exhibits properties typical of spiro compounds, including distinct steric and electronic characteristics that influence its reactivity and biological interactions.
The specific products formed from these reactions depend on the reagents and conditions employed.
The biological activity of 5-azoniaspiro[4.5]decane;chloride is notable, particularly in pharmacological contexts. It has shown potential interactions with various biological targets, including:
The synthesis of 5-azoniaspiro[4.5]decane;chloride typically involves several key steps:
These methods allow for efficient production while maintaining high purity levels.
5-Azoniaspiro[4.5]decane;chloride has diverse applications across various fields:
Research into the interaction profiles of 5-azoniaspiro[4.5]decane;chloride has revealed several important findings:
These studies highlight its potential utility in both therapeutic and research contexts.
Several compounds share structural similarities with 5-azoniaspiro[4.5]decane;chloride, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride | Contains pyrimidinyl group; potential antianxiety effects | |
| 8-Aza-5-azoniaspiro(4.5)decane | Lacks chloride; studied for similar biological activities | |
| 8-Benziloyloxy-6,10-ethano-5-azoniaspiro(4.5)decane chloride | More complex structure; potential pharmaceutical applications |
The uniqueness of 5-azoniaspiro[4.5]decane;chloride lies in its specific spirocyclic structure combined with its quaternary ammonium nature, which influences its reactivity and biological interactions differently compared to its analogs.
The synthesis of 5-azoniaspiro[4.5]decane chloride typically involves a two-step alkylation-cyclization sequence. The primary method, adapted from patented protocols, employs N-methylpiperidine as the starting material (Fig. 1) [1].
Step 1: Dianion Formation
A solution of N-methylpiperidine in dimethylformamide (DMF) is treated with sodium hydride (4.5 equivalents) at 0–5°C to generate a dianion intermediate. This step is critical for activating the nitrogen center for subsequent alkylation [2].
Step 2: Spirocyclization
The dianion is reacted with 1,2-dichloroethane (1.2 equivalents) at 60°C for 5–8 hours. The reaction proceeds via nucleophilic displacement, forming the spirocyclic quaternary ammonium cation [1]. Chloride counterion incorporation is achieved through either:
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | ±15% yield |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| NaH Equivalents | 4.5–5.0 | <50% yield if <4.0 |
The conventional route typically achieves 60–70% isolated yield after purification [3].
Recent advances focus on reducing environmental impact while maintaining synthetic efficiency:
Solvent-Free Alkylation
Microwave-assisted reactions using neat reactants at 100°C for 30 minutes achieve comparable yields (58–63%) to conventional methods while eliminating DMF [4]. This approach reduces waste generation by 85% (Table 1).
Aqueous-Mediated Cyclization
Substituting DMF with water-ethanol mixtures (3:1 v/v) enables spirocyclization at 80°C. Although yields decrease to 45–50%, this method avoids hazardous solvent use [4].
Ionic Liquid Catalysis
Task-specific ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) act as both solvent and catalyst, enabling:
Table 1: Comparison of Green Synthesis Methods
| Method | Yield (%) | E-Factor* | Energy Input (kJ/mol) |
|---|---|---|---|
| Solvent-Free | 63 | 2.1 | 850 |
| Aqueous | 48 | 1.8 | 720 |
| Ionic Liquid | 67 | 1.5 | 910 |
| Environmental factor calculated as (mass waste)/(mass product) |
Transitioning from milligram to multigram synthesis requires addressing three critical challenges:
1. Exothermicity Management
The alkylation step releases −78 kJ/mol. For batches >10 g:
2. Solvent Recovery
DMF recovery systems incorporating falling-film evaporators can reclaim >90% solvent, reducing costs by $12–15 per 100 g product [3].
3. Process Analytical Technology (PAT)
Inline FTIR monitoring of the 1680 cm⁻¹ band (C-N⁺ stretching) enables real-time reaction endpoint determination, minimizing overalkylation side products [4].
Scale-up Yield Correlation
| Scale (g) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.1 | 71 | 98.2 |
| 10 | 68 | 97.5 |
| 100 | 63 | 96.1 |
High-purity 5-azoniaspiro[4.5]decane chloride (>99% by ion chromatography) requires specialized purification:
Recrystallization Optimization
The compound exhibits poor solubility in nonpolar solvents but dissolves readily in hot acetonitrile (35 g/100 mL at 78°C). A stepwise cooling protocol yields 92–95% recovery:
Ion-Exchange Chromatography
Strong anion exchange resins (e.g., Dowex® 1X8-100) effectively remove residual bromide and sulfate impurities. Elution with 0.5 M NaCl in 70% MeOH achieves 99.3% chloride content [4].
Table 2: Purification Method Comparison
| Method | Purity (%) | Recovery (%) | Key Impurity Removed |
|---|---|---|---|
| Recrystallization | 98.7 | 88 | Uncyclized amine |
| Ion Exchange | 99.4 | 95 | Halide contaminants |
| Sublimation* | 99.9 | 76 | Organic byproducts |
| *Performed at 150°C under 0.05 mbar vacuum |
Single-crystal X-ray diffraction studies of 5-azoniaspiro[4.5]decane chloride and related compounds have provided fundamental insights into their three-dimensional molecular architecture. The compound crystallizes with a molecular formula of C₉H₁₈ClN and a molecular weight of 175.70 g/mol [1] [2]. The spirocyclic quaternary ammonium framework exhibits a unique bicyclic structure where a pyrrolidine ring (five-membered) and a piperidine ring (six-membered) share a single nitrogen atom, forming a spiro junction at the 5-position [3].
Comparative crystallographic analysis of related azoniaspiro compounds reveals systematic variations in unit cell parameters and symmetry. The closely related 5-azoniaspiro[4.4]nonane bromide crystallizes in the trigonal space group P321 with unit cell parameters a = b = 11.7729(1) Å, c = 5.8447(1) Å at 143 K [4] [5]. The corresponding picrate salt adopts a monoclinic crystal system (space group P21) with significantly different unit cell dimensions: a = 7.0170(1) Å, b = 11.1590(2) Å, c = 20.4295(5) Å, β = 97.2986(8)° [4] [5].
The structural analysis of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine provides additional crystallographic context for azaspiro[4.5]decane frameworks. This compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 12.3319(11) Å, b = 14.4082(13) Å, c = 13.6155(12) Å, β = 96.4589(16)° at 93 K [6]. The cyclohexyl ring adopts a chair conformation with the nitrogen atom showing significant distortion from planarity [6].
Crystal packing analysis reveals that 5-azoniaspiro compounds demonstrate remarkable structural flexibility, allowing efficient space-filling arrangements with various counteranions. The spirocyclic cations are sufficiently adaptable to establish optimal packing with less compact anions such as picrate, exhibiting advantages in crystallization over more rigid cations like tetraphenylphosphonium [4] [5].
Conformational analysis of 5-azoniaspiro[4.5]decane chloride reveals complex ring dynamics involving both the five-membered pyrrolidine and six-membered piperidine components. The five-membered ring exhibits conformational flexibility between envelope and twist forms, while the six-membered ring predominantly adopts a chair conformation with axial and equatorial substituent preferences [4] [7].
Detailed conformational studies of the related 5-azoniaspiro[4.4]nonane system demonstrate that the spirocyclic quaternary ammonium cation displays intermediate geometries between envelope and twist conformations. Single-crystal X-ray diffraction analysis reveals that the conformation found experimentally possesses C₂ symmetry, with both five-membered rings positioned intermediate between the expected envelope and twist forms [4] [5].
Nuclear magnetic resonance spectroscopy provides complementary information about solution-state dynamics. The ¹H and ¹³C NMR spectra indicate that the spirocyclic cations are highly flexible in solution, exhibiting equivalent CH₂ groups for both α- and β-positions, suggesting rapid conformational exchange leading to average D₂d symmetry [4] [5]. This dynamic behavior contrasts with the more constrained conformations observed in the solid state.
Quantum-chemical calculations using density functional theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) methods support the experimental conformational findings. The theoretical data predict endocyclic C-N-C angles ranging from 102.4° to 105.1° and exocyclic C-N-C angles between 111.0° and 118.6°, depending on the specific conformational model and computational approach [4] [5].
Temperature-dependent conformational studies reveal that certain spirocyclic ammonium compounds undergo phase transitions at elevated temperatures. The 5-azonia-spiro[4.4]nonane tetrabromocadmium system exhibits two sequential reversible phase transitions around 336 K and 357 K, with distinct twisting motions of the flexible ammonium cationic moieties contributing to the structural transitions [8].
Electronic structure calculations of 5-azoniaspiro[4.5]decane chloride have been performed using various density functional theory (DFT) approaches to elucidate the bonding characteristics and molecular orbital properties. The quaternary nitrogen center exhibits tetrahedral geometry with sp³ hybridization, creating a positive charge that is delocalized across the bicyclic framework [3] [9].
Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and adjacent carbon atoms, while the lowest unoccupied molecular orbital (LUMO) exhibits more distributed character across the spirocyclic framework. The HOMO-LUMO gap provides insights into the electronic stability and reactivity of the quaternary ammonium system [9] [10].
Advanced computational studies using B3LYP-D3BJ functional with def2-TZVP basis set have examined the stereochemical control in related azaspiro[4.5]decane systems. These calculations successfully predicted experimental results, demonstrating that reactions proceed under kinetic control with competitive transition states resulting from different approach geometries [11] [9].
The electronic structure calculations also reveal the importance of London dispersion interactions in stabilizing specific conformations. Non-covalent interaction (NCI) topological analysis has identified crucial stabilizing interactions that contribute to the observed stereoselectivity in synthetic transformations [11] [9].
Orbital-resolved DFT calculations provide detailed information about the electron density distribution within the spirocyclic framework. The calculations indicate that the quaternary nitrogen atom bears a formal positive charge, while the electron density is distributed across the bicyclic system in a manner that optimizes electrostatic stability [12].
Comparative structural analysis of 5-azoniaspiro[4.5]decane chloride with related azonia-spiro compounds reveals systematic trends in molecular geometry and crystallographic properties. The 5-azoniaspiro[4.4]nonane system, containing two five-membered rings, exhibits different conformational preferences compared to the mixed five- and six-membered ring system of the [4.5]decane analogue [4] [13].
Structural comparison with 4-azoniaspiro[3.5]nonan-2-ol chloride demonstrates the influence of ring size on molecular geometry. The [3.5] system incorporates a three-membered ring, creating additional ring strain that affects the overall conformational flexibility . This compound exhibits a hydroxyl group that introduces additional hydrogen bonding possibilities not present in the parent 5-azoniaspiro[4.5]decane chloride.
The 5-azoniaspiro[4.6]undecane system represents another structural variant where the six-membered ring is replaced by a seven-membered ring. Comparative alkaline stability studies indicate that the [4.5] system exhibits intermediate stability between the [4.4] and [4.6] analogues, correlating with computed energy barrier values for degradation pathways [13].
Structural analysis of 8-substituted derivatives, such as 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, reveals how additional substituents affect the overall molecular geometry. The pyrimidine substitution introduces additional rigidity and electronic effects that influence both the conformational preferences and the crystallographic packing arrangements [15] [16].
The N-spirocyclic quaternary ammonium ionenes represent polymeric analogues where multiple spirocyclic units are incorporated into extended polymeric frameworks. These materials demonstrate that the spirocyclic geometry can be successfully incorporated into macromolecular architectures while maintaining the beneficial properties of the individual spirocyclic units [17] [18].
Comparative studies with heterocyclic analogues, such as oxazolidine and thiazolidine derivatives, provide insights into the specific role of the nitrogen atom in determining structural properties. The 5-azoniaspiro[4.4]nonyl scaffold serves as a platform for developing ionization tags with modified electronic properties through heteroatom substitution [19].
Structural data indicates that the alkaline stability of spirocyclic quaternary ammonium compounds correlates with their energy barrier values for ring-opening reactions. The [4.5]decane system exhibits higher energy barriers compared to linear quaternary ammonium systems, contributing to enhanced chemical stability under basic conditions [13] [20].